molecular formula C13H18O B2385691 (R)-cyclohexyl(phenyl)methanol CAS No. 3113-96-0

(R)-cyclohexyl(phenyl)methanol

Cat. No.: B2385691
CAS No.: 3113-96-0
M. Wt: 190.286
InChI Key: QDYKZBKCLHBUHU-ZDUSSCGKSA-N
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Description

®-cyclohexyl(phenyl)methanol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a cyclohexyl group and a phenyl group attached to a central carbon atom, which also bears a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

®-cyclohexyl(phenyl)methanol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of cyclohexylmagnesium bromide with benzaldehyde, followed by hydrolysis, yields ®-cyclohexyl(phenyl)methanol . The reaction is typically carried out in an anhydrous ether solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of ®-cyclohexyl(phenyl)methanol may involve the use of large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

®-cyclohexyl(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Cyclohexyl(phenyl)ketone or cyclohexyl(phenyl)aldehyde.

    Reduction: Cyclohexylbenzene.

    Substitution: Cyclohexyl(phenyl)chloride or cyclohexyl(phenyl)bromide.

Scientific Research Applications

®-cyclohexyl(phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-cyclohexyl(phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to changes in biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar in structure but lacks the phenyl group.

    Phenylmethanol (Benzyl Alcohol): Similar in structure but lacks the cyclohexyl group.

    Cyclohexylmethanol: Similar in structure but lacks the phenyl group.

Uniqueness

®-cyclohexyl(phenyl)methanol is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs .

Properties

IUPAC Name

(R)-cyclohexyl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYKZBKCLHBUHU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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